molecular formula C18H14Cl2N2O2 B14999504 2-(2,4-dichlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide

2-(2,4-dichlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide

Cat. No.: B14999504
M. Wt: 361.2 g/mol
InChI Key: GNUXJBPBHXNUER-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenoxy group and a methylquinolinyl group connected via an acetamide linkage, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide typically involves a multi-step process:

    Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved through the chlorination of phenoxyacetic acid.

    Synthesis of 2-methylquinoline: This involves the cyclization of suitable precursors under acidic or basic conditions.

    Amidation Reaction: The final step involves the reaction of 2,4-dichlorophenoxyacetic acid with 2-methylquinoline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the dichlorophenoxy moiety.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism by which 2-(2,4-dichlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: Shares the dichlorophenoxy moiety but lacks the quinoline group.

    2-methylquinoline: Contains the quinoline structure but does not have the dichlorophenoxyacetic acid component.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide is unique due to the combination of the dichlorophenoxy and quinoline groups, which imparts distinct chemical and biological properties not found in the individual components.

This compound’s unique structure and potential applications make it a valuable subject of study in various scientific disciplines. Further research will continue to uncover its full range of properties and uses.

Properties

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide

InChI

InChI=1S/C18H14Cl2N2O2/c1-11-5-6-12-3-2-4-15(18(12)21-11)22-17(23)10-24-16-8-7-13(19)9-14(16)20/h2-9H,10H2,1H3,(H,22,23)

InChI Key

GNUXJBPBHXNUER-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C=C1

Origin of Product

United States

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